molecular formula C14H11FO4S B6409287 6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261899-68-6

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409287
CAS RN: 1261899-68-6
M. Wt: 294.30 g/mol
InChI Key: NSLAGSVHYQFBLH-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, or 6-FMB, is an organic compound with a molecular weight of 252.27 g/mol and a melting point of 162-164°C. It is a white, crystalline solid that is soluble in water, methanol, and ethanol but insoluble in ethyl acetate. 6-FMB is a relatively new compound that has been used in scientific research applications, such as drug discovery, drug delivery, and tissue engineering.

Scientific Research Applications

6-FMB has been used in various scientific research applications, such as drug discovery, drug delivery, and tissue engineering. In drug discovery, 6-FMB has been used as a scaffold for the design of novel small-molecule inhibitors of enzymes. In drug delivery, 6-FMB has been used to form nanoparticles for the sustained release of drugs. In tissue engineering, 6-FMB has been used as a cross-linking agent to form hydrogels for tissue scaffolding.

Mechanism of Action

The mechanism of action of 6-FMB depends on its application. In drug discovery, 6-FMB acts as a scaffold for the design of novel small-molecule inhibitors of enzymes. In drug delivery, 6-FMB forms nanoparticles that can be used to sustain the release of drugs. In tissue engineering, 6-FMB acts as a cross-linking agent to form hydrogels for tissue scaffolding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FMB have not yet been fully studied. However, preliminary studies indicate that 6-FMB may have anti-inflammatory and antioxidant properties. In addition, 6-FMB may be able to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-FMB in lab experiments include its low cost, ease of synthesis, and its ability to form nanoparticles for drug delivery. However, there are also some limitations to using 6-FMB in lab experiments. For example, 6-FMB is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. In addition, the effects of 6-FMB on the body have not yet been fully studied, so the safety of using it in experiments is unknown.

Future Directions

Future research on 6-FMB should focus on further elucidating its biochemical and physiological effects. In particular, studies should be conducted to determine the safety of using 6-FMB in lab experiments. In addition, further research should be conducted to explore the potential applications of 6-FMB, such as its use as a drug delivery system and its use in tissue engineering. Finally, studies should be conducted to determine the optimal synthesis conditions for 6-FMB.

Synthesis Methods

6-FMB can be synthesized by a four-step process starting with the reaction of 4-methylsulfonylbenzoic acid with trimethylsilylchloride in the presence of a base. The resulting product is then treated with aqueous hydrofluoric acid to form 6-fluoro-4-methylsulfonylbenzoic acid, which can be further reacted with sodium hydroxide and sodium borohydride to form 6-FMB.

properties

IUPAC Name

2-fluoro-6-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLAGSVHYQFBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691654
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261899-68-6
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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